ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of heterocyclic compound . Heterocycles are rings that contain atoms of at least two different elements. In this case, the ring contains carbon and nitrogen atoms . The molecule also contains a benzyl group and a benzoate ester .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the specific reactivity of the starting materials and the conditions used .Molecular Structure Analysis
The molecular formula of this compound is C28H23FN4O4 . This means it contains 28 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 4 oxygen atoms . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the ester group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Supramolecular Structures and Hydrogen Bonding
Research has shown that related compounds to ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate can form complex supramolecular structures through hydrogen bonding. For example, molecules like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have been linked by hydrogen bonds into chains and frameworks, demonstrating the potential for building block applications in molecular engineering (Portilla et al., 2007).
Synthesis of Pyrazoloquinoline Derivatives
The synthesis of pyrazolo[4,3-c]quinoline derivatives has been explored, highlighting methods to generate compounds with potential pharmacological applications. For instance, the reaction of certain precursors in DMF has led to the creation of pyrrolo[1,2-a]quinoxaline derivatives, indicating a route for synthesizing novel compounds with possible therapeutic value (Zhang & Huang, 1997).
Antibacterial and Antifungal Activity
Some pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal that specific structural modifications can enhance the antimicrobial efficacy of these compounds, suggesting their potential use in developing new antibacterial and antifungal agents (Hassan, 2013).
Photovoltaic Properties and Organic Electronics
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated, demonstrating their utility in organic–inorganic photodiode fabrication. These findings suggest the potential application of these compounds in solar energy conversion and organic electronics, highlighting their significance in renewable energy technologies (Zeyada et al., 2016).
Pharmaceutical Research and Drug Development
Synthesis and pharmacological evaluation of pyrazolo[4,3-c]quinolinones as high-affinity GABAA-R ligands have been conducted, showing promise for these compounds as potential anxiolytics. This research indicates the possible therapeutic applications of pyrazoloquinolinone derivatives in treating anxiety disorders, contributing to the development of new medications (Rivilli et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O4/c1-2-37-28(36)19-8-11-21(12-9-19)30-25(34)17-33-27(35)23-16-32(15-18-6-4-3-5-7-18)24-13-10-20(29)14-22(24)26(23)31-33/h3-14,16H,2,15,17H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDECNROZPWKHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamido)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.